molecular formula C9H13ClN2 B2854005 Indolin-7-ylmethanamine hydrochloride CAS No. 2247849-83-6

Indolin-7-ylmethanamine hydrochloride

Cat. No.: B2854005
CAS No.: 2247849-83-6
M. Wt: 184.67
InChI Key: GPHZNVZZVXFXKW-UHFFFAOYSA-N
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Description

Indolin-7-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including indolin-7-ylmethanamine hydrochloride, often involves classical methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods typically involve the formation of the indole ring through various cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Indolin-7-ylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indole compounds.

Scientific Research Applications

Indolin-7-ylmethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of indolin-7-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-2-carboxylic acid: A derivative used in organic synthesis.

Uniqueness

Indolin-7-ylmethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Indolin-7-ylmethanamine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 7-(aminomethyl)indole hydrochloride, features an indole ring system with a methylene bridge at the C7 position and a terminal amine group. The hydrochloride salt enhances its solubility and stability, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets:

  • Receptor Binding : The indole structure allows for high-affinity binding to various receptors, influencing numerous biological processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular signaling pathways, contributing to its observed effects in different biological contexts.

Biological Activities

This compound exhibits a broad spectrum of biological activities, which include:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with IC50 values indicating significant cytotoxic effects .
  • Antiviral Properties : Preliminary research suggests potential antiviral effects, although specific viral targets remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could have implications for treating inflammatory diseases.

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

Compound Activity Type IC50 Value (μM) Notes
Indolin-7-ylmethanamine HClAnticancer1.2 ± 0.4Effective against MCF-7 cell line
DoxorubicinAnticancer0.5Standard reference for comparison
Indole-3-acetic acidPlant hormoneN/AInvolved in plant growth
TryptophanNeurotransmitter precursorN/AEssential amino acid

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that this compound exhibited significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937) with IC50 values indicating potent activity compared to traditional chemotherapeutics like doxorubicin .
  • Apoptosis Induction :
    • Flow cytometry assays revealed that treatment with this compound led to increased caspase activity, indicating that it triggers apoptosis in a dose-dependent manner in MCF-7 cells .
  • Antiviral and Anti-inflammatory Studies :
    • While specific antiviral activities are still under investigation, initial findings suggest that indolin derivatives can inhibit viral replication mechanisms. Additionally, anti-inflammatory properties have been observed in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZNVZZVXFXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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